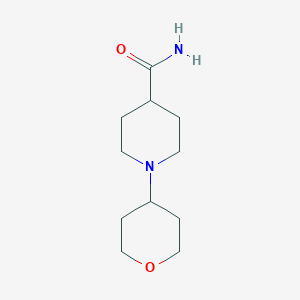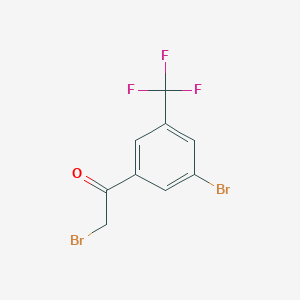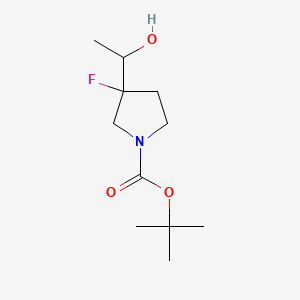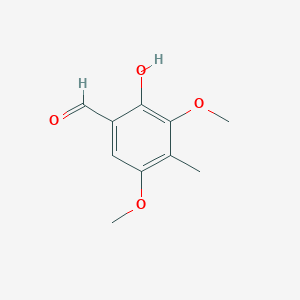
BAD (103-127) (human)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BAD (103-127) (human) is a 25-mer peptide derived from the BH3 domain of the Bcl-2-associated death promoter (BAD) protein. This peptide is known for its ability to antagonize the function of Bcl-xL, a member of the Bcl-2 family of proteins that regulate apoptosis. BAD (103-127) (human) has a significantly higher affinity for Bcl-xL compared to shorter peptides derived from the same domain .
準備方法
Synthetic Routes and Reaction Conditions
BAD (103-127) (human) is typically synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:
Attachment of the first amino acid: to a solid resin.
Deprotection: of the amino acid’s N-terminal group.
Coupling: of the next amino acid using activating reagents such as HBTU or DIC.
Repetition: of deprotection and coupling cycles until the full peptide sequence is assembled.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Industrial Production Methods
For large-scale production, automated peptide synthesizers are used to streamline the SPPS process. These machines can handle multiple peptides simultaneously and ensure high purity and yield. The synthesized peptide is then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and analytical HPLC .
化学反応の分析
Types of Reactions
BAD (103-127) (human) primarily undergoes peptide bond formation and cleavage reactions during its synthesis and degradation. It does not typically participate in oxidation, reduction, or substitution reactions under physiological conditions.
Common Reagents and Conditions
Coupling Reagents: HBTU, DIC, or EDC are commonly used for peptide bond formation.
Deprotection Reagents: Piperidine is used to remove Fmoc protecting groups during SPPS.
Cleavage Reagents: TFA is used to cleave the peptide from the resin and remove side-chain protecting groups.
Major Products
The major product of these reactions is the fully synthesized BAD (103-127) (human) peptide, which can be further modified or labeled for specific research applications .
科学的研究の応用
BAD (103-127) (human) is widely used in scientific research due to its role in apoptosis regulation. Some key applications include:
Cancer Research: Studying the mechanisms of apoptosis and developing potential cancer therapies by targeting Bcl-xL and other anti-apoptotic proteins.
Drug Development: Screening for compounds that can modulate the activity of Bcl-xL and other Bcl-2 family proteins.
Cell Biology: Investigating the pathways and molecular mechanisms involved in cell death and survival.
Biochemistry: Understanding protein-protein interactions and the structural basis of peptide binding to Bcl-xL
作用機序
BAD (103-127) (human) exerts its effects by binding to the hydrophobic groove of Bcl-xL, thereby inhibiting its anti-apoptotic function. This interaction promotes the release of pro-apoptotic factors such as Bax and Bak, leading to mitochondrial outer membrane permeabilization and the activation of caspases, which ultimately result in cell death. The peptide’s high affinity for Bcl-xL is attributed to its specific amino acid sequence and structural conformation .
類似化合物との比較
Similar Compounds
BAD (16-mer): A shorter peptide derived from the same BH3 domain, but with significantly lower affinity for Bcl-xL.
Bim BH3 Peptide: Another BH3 domain peptide with high affinity for multiple Bcl-2 family proteins.
Bax BH3 Peptide: A peptide that binds to and activates Bax, promoting apoptosis.
Uniqueness
BAD (103-127) (human) is unique due to its exceptionally high affinity for Bcl-xL, which is approximately 800-fold higher than that of the 16-mer peptide. This makes it a valuable tool for studying the specific interactions between BH3 domain peptides and Bcl-2 family proteins, as well as for developing targeted therapies that modulate apoptosis .
特性
分子式 |
C137H212N42O39S |
|---|---|
分子量 |
3103.5 g/mol |
IUPAC名 |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C137H212N42O39S/c1-69(2)56-92(169-112(196)80(140)62-103(142)184)125(209)174-97(61-77-65-155-81-31-17-16-30-79(77)81)123(207)158-72(7)110(194)157-73(8)111(195)160-87(42-45-102(141)183)119(203)162-86(37-25-54-154-137(149)150)118(202)171-94(60-76-38-40-78(182)41-39-76)113(197)156-66-104(185)159-82(34-22-51-151-134(143)144)114(198)165-88(43-46-105(186)187)120(204)170-93(57-70(3)4)124(208)164-85(36-24-53-153-136(147)148)115(199)161-84(35-23-52-152-135(145)146)116(200)167-90(48-55-219-9)122(206)177-100(67-180)131(215)175-98(63-107(190)191)127(211)166-89(44-47-106(188)189)121(205)172-96(59-75-28-14-11-15-29-75)129(213)179-109(71(5)6)132(216)176-99(64-108(192)193)128(212)178-101(68-181)130(214)173-95(58-74-26-12-10-13-27-74)126(210)163-83(32-18-20-49-138)117(201)168-91(133(217)218)33-19-21-50-139/h10-17,26-31,38-41,65,69-73,80,82-101,109,155,180-182H,18-25,32-37,42-64,66-68,138-140H2,1-9H3,(H2,141,183)(H2,142,184)(H,156,197)(H,157,194)(H,158,207)(H,159,185)(H,160,195)(H,161,199)(H,162,203)(H,163,210)(H,164,208)(H,165,198)(H,166,211)(H,167,200)(H,168,201)(H,169,196)(H,170,204)(H,171,202)(H,172,205)(H,173,214)(H,174,209)(H,175,215)(H,176,216)(H,177,206)(H,178,212)(H,179,213)(H,186,187)(H,188,189)(H,190,191)(H,192,193)(H,217,218)(H4,143,144,151)(H4,145,146,152)(H4,147,148,153)(H4,149,150,154)/t72-,73-,80-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,109-/m0/s1 |
InChIキー |
NLSLFOGIVJOKDC-ZOKDAYPZSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)N |
正規SMILES |
CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4,4,5,5-tetramethyl-2-[(Z)-2,3,3,3-tetrafluoroprop-1-enyl]-1,3,2-dioxaborolane](/img/structure/B13906702.png)
![4-Ethyl-5-(5,6,7,8-tetrahydro-naphthalen-2-yloxymethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B13906704.png)


![2-[[(3E)-3-[[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-5-methylphenyl]-(2-sulfophenyl)methylidene]-5-methyl-6-oxocyclohexa-1,4-dien-1-yl]methyl-(carboxymethyl)amino]acetic acid](/img/structure/B13906707.png)




![7-Nitrobenzo[d]oxazol-2-amine](/img/structure/B13906732.png)

